molecular formula C23H33NO B562217 N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 CAS No. 1795031-80-9

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14

Cat. No. B562217
Key on ui cas rn: 1795031-80-9
M. Wt: 353.608
InChI Key: CCXFTVHDCYNKJH-JXDOJKDFSA-N
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Patent
US05382600

Procedure details

3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid (12.8 g, 0.05 mol) (J. D. Simpson & H. Stehphen, J. Chem. Soc. 1956 1382) and thionyl chloride (50 ml) are heated on a water bath for 3 h. The excess of thionyl chloride is distilled off under reduced pressure. The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane and added dropwise to a stirred solution of diisopropylamine (20.2 g, 0.20 mol) in 200 ml of dichloromethane at about 0° C. The solution is left for 2 h, the solvent is distilled off and the remaining material is treated with water. The solid product consisting of N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropionamide is filtered off, dried and added in small portions to a stirred suspension of lithium aluminium hydride (6.0 g, 0.16 mol) in dry ether (700 ml). The mixture is refluxed for 2 days. Excess of hydride is destroyed by the careful addition of water, the ether layer is separated and dried with anhydrous sodium sulfate. After filtration the solution is added to a solution of excess fumaric acid in ether. The precipitated salt is collected and crystallized from 2-propanol. The hydrogen fumarate melts at 176° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[CH:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:11][C:12](O)=O.S(Cl)(Cl)=O.[CH:25]([NH:28][CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-]>ClCCl.CCOCC>[CH:25]([N:28]([CH2:12][CH2:11][CH:10]([C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess of thionyl chloride is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
the remaining material is treated with water
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
Excess of hydride is destroyed by the careful addition of water
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solution
ADDITION
Type
ADDITION
Details
is added to a solution of excess fumaric acid in ether
CUSTOM
Type
CUSTOM
Details
The precipitated salt is collected
CUSTOM
Type
CUSTOM
Details
crystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05382600

Procedure details

3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid (12.8 g, 0.05 mol) (J. D. Simpson & H. Stehphen, J. Chem. Soc. 1956 1382) and thionyl chloride (50 ml) are heated on a water bath for 3 h. The excess of thionyl chloride is distilled off under reduced pressure. The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane and added dropwise to a stirred solution of diisopropylamine (20.2 g, 0.20 mol) in 200 ml of dichloromethane at about 0° C. The solution is left for 2 h, the solvent is distilled off and the remaining material is treated with water. The solid product consisting of N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropionamide is filtered off, dried and added in small portions to a stirred suspension of lithium aluminium hydride (6.0 g, 0.16 mol) in dry ether (700 ml). The mixture is refluxed for 2 days. Excess of hydride is destroyed by the careful addition of water, the ether layer is separated and dried with anhydrous sodium sulfate. After filtration the solution is added to a solution of excess fumaric acid in ether. The precipitated salt is collected and crystallized from 2-propanol. The hydrogen fumarate melts at 176° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[CH:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:11][C:12](O)=O.S(Cl)(Cl)=O.[CH:25]([NH:28][CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-]>ClCCl.CCOCC>[CH:25]([N:28]([CH2:12][CH2:11][CH:10]([C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess of thionyl chloride is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
the remaining material is treated with water
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
Excess of hydride is destroyed by the careful addition of water
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solution
ADDITION
Type
ADDITION
Details
is added to a solution of excess fumaric acid in ether
CUSTOM
Type
CUSTOM
Details
The precipitated salt is collected
CUSTOM
Type
CUSTOM
Details
crystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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